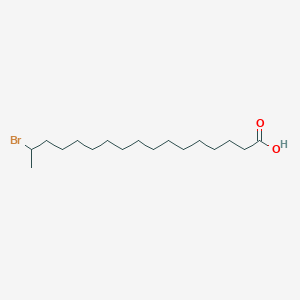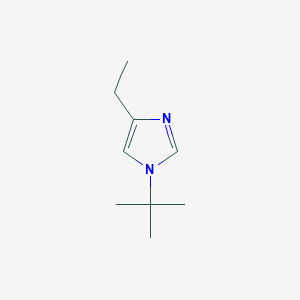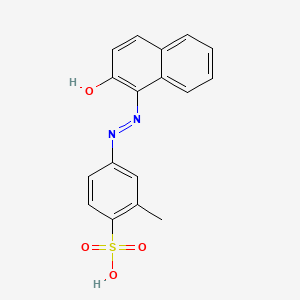
C5Skp97smc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a synthetic organic compound primarily used as a pigment in various industrial applications. The compound is characterized by its vibrant red color and is commonly used in the production of inks, coatings, and plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Red 51 Free Acid involves a series of chemical reactions starting from basic aromatic compounds. The primary synthetic route includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of Pigment Red 51 Free Acid is carried out in large-scale reactors. The process involves the controlled addition of reagents to ensure high yield and purity of the final product. The reaction mixture is then subjected to filtration, washing, and drying to obtain the pigment in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pigment Red 51 Free Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Pigment Red 51 Free Acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and color properties.
Industry: It is widely used in the production of paints, coatings, and plastics due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which Pigment Red 51 Free Acid exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic red color. This property is utilized in various applications, including colorimetric analysis and staining techniques.
Comparación Con Compuestos Similares
Similar Compounds
Pigment Red 48: Similar in structure but differs in the substituents on the aromatic rings.
Pigment Red 53: Another similar compound with different functional groups attached to the aromatic rings.
Uniqueness
Pigment Red 51 Free Acid is unique due to its specific molecular structure, which imparts its vibrant red color and stability. Its chemical properties make it suitable for a wide range of applications, from industrial uses to scientific research.
Propiedades
Número CAS |
25705-30-0 |
|---|---|
Fórmula molecular |
C17H14N2O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(7-9-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)6-8-15(17)20/h2-10,20H,1H3,(H,21,22,23) |
Clave InChI |
CVHRCIIWBOITNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methylamino)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B12815588.png)
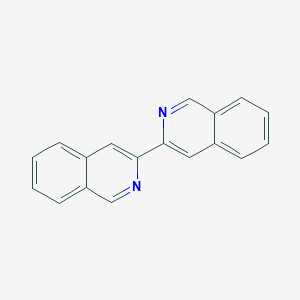
![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B12815594.png)

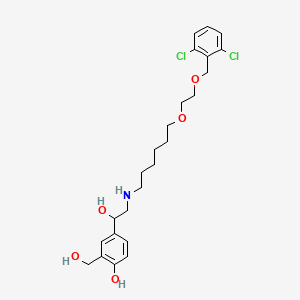



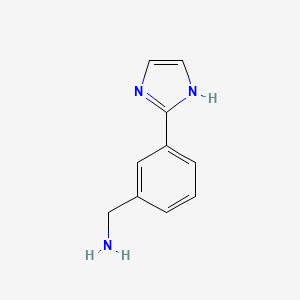
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
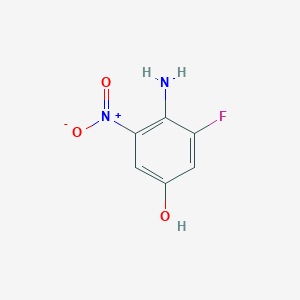
![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
